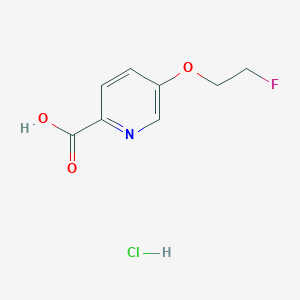

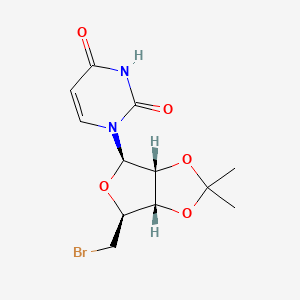

5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

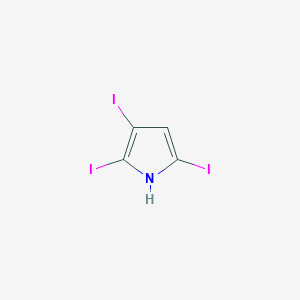

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine . It is commonly used to study cell proliferation in living tissues and has been studied as a radiosensitizer and diagnostic tool in people with cancer .

Synthesis Analysis

The synthesis of 5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine involves several steps, but the exact process is not detailed in the available resources. It is synthesized from 5-Bromo-1-(2-deoxy-β-D-ribofuranosyl)uracil .Molecular Structure Analysis

The molecular formula of 5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is C12H15BrN2O5 . Its average mass is 347.162 Da and its monoisotopic mass is 346.016418 Da .Chemical Reactions Analysis

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is a thymidine analogue which is incorporated into DNA . It is routinely and extensively used to measure DNA synthesis and to label dividing cells . Consequently, it is used to study cell signaling and other processes that induce cell proliferation .Physical And Chemical Properties Analysis

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is a powder with a melting point of 191-194 °C (dec.) (lit.) . It is soluble in DMSO at 50 mg/mL, forming a clear, colorless to very faintly yellow solution . It should be stored at −20°C .Aplicaciones Científicas De Investigación

Marker of DNA Synthesis

The synthetic halogenated pyrimidine analog, 5-Bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis . This exogenous nucleoside has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .

Labeling Dividing Cells

5-Bromo-2′-deoxyuridine (5-BrdU) is routinely and extensively used to measure DNA synthesis and to label dividing cells . Consequently, 5-BrdU is used to study cell signaling and other processes that induce cell proliferation .

Studying Cellular Mechanisms

The incorporation of 5-Bromo-2′-deoxyuridine into DNA has provided important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .

Studying Proliferative Behavior

The detrimental effects of the incorporation of BrdU into DNA on proliferation and viability of different types of cells has been frequently neglected . This review will summarize and present the effects of a pulse of BrdU, at doses ranging from 25 to 300 µg/g, or repeated injections .

Studying Neurogenesis

5-Bromo-2′-deoxyuridine (5-BrdU) has been used as a supplement to study the effect of electroconvulsive seizures on hippocampal neurogenesis .

Studying Cell Cycle

The thymidine analogue 5-bromo-2′-deoxyuridine (BrdU) is a pyrimidine 2′-deoxyribonucleoside compound having 5-bromouracil as the nucleobase. This agent is permanently incorporated into the DNA during the synthetic phase of the cell cycle .

Mecanismo De Acción

During the S phase of the cell cycle (when DNA replication occurs), 5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine can be incorporated in place of thymidine in newly synthesized DNA molecules of dividing cells . Cells that have recently performed DNA replication or DNA repair can be detected with antibodies specific for this compound using techniques such as immunohistochemistry or immunofluorescence .

Propiedades

IUPAC Name |

1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O5/c1-12(2)19-8-6(5-13)18-10(9(8)20-12)15-4-3-7(16)14-11(15)17/h3-4,6,8-10H,5H2,1-2H3,(H,14,16,17)/t6-,8-,9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUBUBFFUODMSG-PEBGCTIMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)

![3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2506783.png)

![4-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2506788.png)

![4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2506789.png)

![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)

![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)